6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole
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Overview
Description
6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that belongs to the thiazole and triazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . The structure of this compound includes a thiazole ring fused with a triazole ring, with a methyl group at the 6th position and a p-tolyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole can be achieved through a one-pot catalyst-free procedure. This involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . Another method involves the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and triazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its anti-inflammatory properties . Additionally, it may interact with proteins involved in the endoplasmic reticulum stress pathway and apoptosis .
Comparison with Similar Compounds
5-Methyl-3-(p-tolyl)thiazolo[4,5-d]thiazole-2(3H)-thione: Similar in structure but with a different ring fusion pattern.
Thiazole Derivatives: Such as sulfathiazole and ritonavir, which have diverse biological activities.
Triazole Derivatives: Including various antifungal and antimicrobial agents.
Uniqueness: 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole is unique due to its specific fusion of thiazole and triazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11N3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-methyl-5-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H11N3S/c1-8-3-5-10(6-4-8)11-9(2)15-12(16-11)13-7-14-15/h3-7H,1-2H3 |
InChI Key |
MDULDIFKVSSRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=NC=N3)S2)C |
Origin of Product |
United States |
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